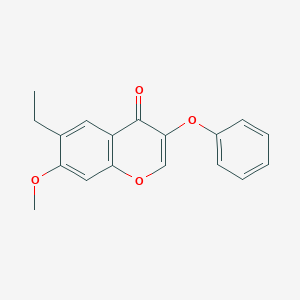
6-Ethyl-7-methoxy-3-phenoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-7-methoxy-3-phenoxychromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Mécanisme D'action
Target of Action
This compound belongs to the class of oxygen-containing heterocycles and is a significant structural entity in a large class of medicinal compounds
Mode of Action
Compounds with similar structures have been known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The exact interaction of this compound with its targets and
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are numerous future directions for research on 6-Ethyl-7-methoxy-3-phenoxychromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a natural food additive or supplement, due to its antioxidant properties. Further research is needed to fully elucidate the mechanism of action of 6-Ethyl-7-methoxy-3-phenoxychromen-4-one and to explore its potential therapeutic applications.
Méthodes De Synthèse
6-Ethyl-7-methoxy-3-phenoxychromen-4-one can be synthesized via a multi-step process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction of the resulting compound with sodium methoxide and phenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
6-Ethyl-7-methoxy-3-phenoxychromen-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
6-ethyl-7-methoxy-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-12-9-14-16(10-15(12)20-2)21-11-17(18(14)19)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFVXMAWVHFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

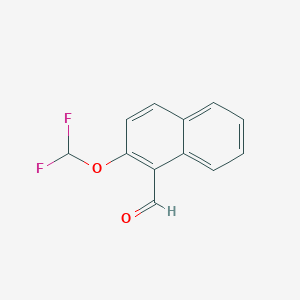
![(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380442.png)
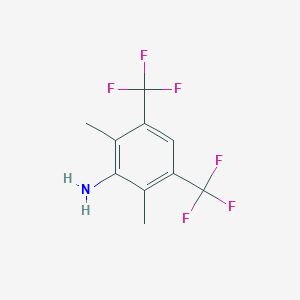
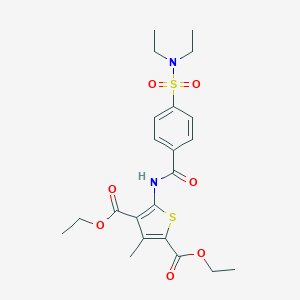
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![2-Methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380448.png)
![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)
![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)
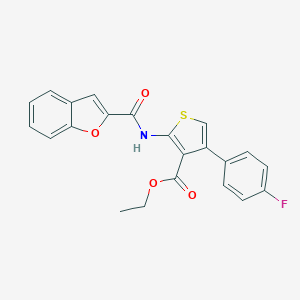
![4-Ethyl 2-methyl 3-methyl-5-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B380455.png)
![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)
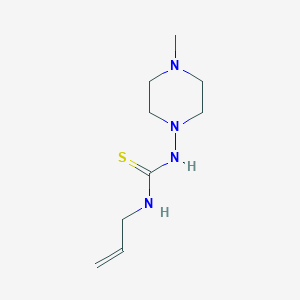
![10-[2-(3-Methoxyphenoxy)ethylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380462.png)